molecular formula C6H5N3O3S B12940464 6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione CAS No. 18903-23-6

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione

Cat. No.: B12940464
CAS No.: 18903-23-6
M. Wt: 199.19 g/mol
InChI Key: MYPICMPDMGFOBX-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can be compared with other thiazolopyrimidine derivatives:

The uniqueness of 6-Hydroxy-2-methylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione lies in its specific substitutions and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C6H5N3O3S
  • CAS Number: 18903-23-6

This compound features a thiazole ring fused with a pyrimidine moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazolopyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.93 μM
Mycobacterium tuberculosis (H37Rv)6.06 μM

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It acts as a topoisomerase I inhibitor , which is crucial for DNA replication and repair in cancer cells. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage leading to apoptosis in cancer cells .

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves interference with the cell cycle and induction of programmed cell death .

Enzyme Inhibition

Another significant biological activity includes its role as an inhibitor of ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is part of the branched-chain amino acid biosynthesis pathway and is considered a novel target for anti-tuberculosis drugs. The compound exhibited a K_i value of 95.4 nM against KARI and inhibited the growth of Mycobacterium strains effectively .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Topoisomerase I Inhibition: Stabilizes the enzyme-DNA complex leading to DNA damage.
  • KARI Inhibition: Disrupts amino acid biosynthesis in Mycobacterium tuberculosis.

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Antimicrobial Evaluation: A study compared the antimicrobial effects of various thiazolopyrimidine derivatives against clinical strains of bacteria and fungi. The results demonstrated that compounds similar to this compound showed promising results in inhibiting microbial growth .
  • Anticancer Studies: Research involving different cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through its mechanism as a topoisomerase I inhibitor .

Properties

CAS No.

18903-23-6

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

IUPAC Name

6-hydroxy-2-methyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11)

InChI Key

MYPICMPDMGFOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=O)N(C(=O)N2)O

Origin of Product

United States

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